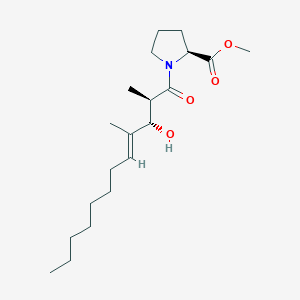

Methyl tumonoate A

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H35NO4 |

|---|---|

Molecular Weight |

353.5 g/mol |

IUPAC Name |

methyl (2S)-1-[(E,2R,3S)-3-hydroxy-2,4-dimethyldodec-4-enoyl]pyrrolidine-2-carboxylate |

InChI |

InChI=1S/C20H35NO4/c1-5-6-7-8-9-10-12-15(2)18(22)16(3)19(23)21-14-11-13-17(21)20(24)25-4/h12,16-18,22H,5-11,13-14H2,1-4H3/b15-12+/t16-,17+,18-/m1/s1 |

InChI Key |

SZDORSKCYIOHRW-HOOHWIHRSA-N |

Isomeric SMILES |

CCCCCCC/C=C(\C)/[C@H]([C@@H](C)C(=O)N1CCC[C@H]1C(=O)OC)O |

Canonical SMILES |

CCCCCCCC=C(C)C(C(C)C(=O)N1CCCC1C(=O)OC)O |

Origin of Product |

United States |

Discovery and Isolation of Methyl Tumonoate a

Phylogeny-Guided Natural Product Discovery Strategies

Phylogeny-guided strategies have played a significant role in the discovery of natural products from cyanobacteria. This approach utilizes the evolutionary relationships of cyanobacteria, often inferred from their SSU (16S) rRNA genes, as indicators of their potential to produce varied secondary metabolites. nih.govnih.govasm.org By examining the evolutionary relatedness in geographically distant cyanobacterial specimens, researchers can be guided in the detection and isolation of new variations of predicted molecules. nih.govnih.gov This strategy has been tested for its capacity to direct the search for specific classes of new natural products from marine cyanobacteria. nih.govnih.gov The direct correlation observed in marine cyanobacteria between phylogenetic position and secondary metabolite production allows for the prediction of orthologous biosynthetic pathways and the production of specific secondary metabolites. nih.gov This knowledge has been applied to investigate related but geographically distant cyanobacterial populations for novel bioactive secondary metabolites. nih.gov For instance, this approach led to the discovery of ethyl tumonoate A, a derivative of tumonoic acid, from cf. Oscillatoria margaritifera. nih.govnih.gov

Source Organisms and Environmental Context

Methyl tumonoate A has been identified in several marine cyanobacterial strains and assemblages, highlighting the significant role of these organisms as sources of diverse secondary metabolites.

This compound is a natural product found particularly in Oscillatoria margaritifera. nih.gov It has been identified in specific strains of Oscillatoria margaritifera, including NAC8-54 and NAC8-55. nih.govnaturalproducts.net this compound has also been isolated from assemblages of Lyngbya majuscula and Schizothrix calcicola. asm.orgnih.govnaturalproducts.netuni.lu Furthermore, it has been found in a lyngbyastatin 1-producing strain of L. majuscula. asm.orgnih.govnaturalproducts.netuni.lu Some strains previously identified morphologically as Lyngbya have been shown through phylogenetic analysis to belong to different lineages, including the genus Okeania, which are also producers of numerous natural products. researchgate.net Four strains initially identified as "Lyngbya" (NAC8-45, NAC8-46, NAC8-54, and NAC8-55) were found to produce tumonoic acids A-C and F, as well as their methyl and ethyl esters, including this compound and B, and ethyl tumonoate A. nih.gov

Collections of the cyanobacterial assemblage of Lyngbya majuscula and Schizothrix calcicola that yielded this compound were collected at Tumon Bay, Guam. asm.orgnih.govnaturalproducts.netuni.lu The phylogeny-guided isolation approach leading to the discovery of ethyl tumonoate A, a related compound, was tested using marine cyanobacteria from Curaçao. nih.govnih.gov Marine cyanobacteria, in general, are known for their prolific biosynthetic capacities and are found in diverse marine environments. nih.govnih.gov The ecological context of these organisms, such as forming mat-like colonies often colonized by other microbial communities, can also be relevant to the metabolites produced. nih.gov

Advanced Chromatographic and Spectroscopic Isolation Methodologies

The isolation and structural elucidation of this compound and related compounds have relied on advanced chromatographic and spectroscopic techniques.

Initial detection and screening of cyanobacterial populations for tumonoic acid-type molecules, including methyl tumonoates, have been performed using techniques such as LC-ESI-MS and MALDI-TOF-MS. nih.gov

MALDI-TOF-MS has been specifically utilized in screening live filaments from cultured specimens of cf. O. margaritifera to confirm that methyl and ethyl tumonoates were genuine secondary metabolites and not isolation artifacts. nih.gov Molecular weights corresponding to methyl tumonoate B ([M+Na]+ at m/z 562.2) and ethyl tumonoate A ([M+H]+ at m/z 368) were detected using this method. nih.gov MALDI-TOF MS is a soft ionization method capable of detecting various chemical compounds across a broad mass range. creative-proteomics.comaocs.org It is well-suited for implementation with sensitive, simple, and fast-scanning time-of-flight mass analyzers. uni.lu While often not coupled with on-line separation techniques, it can be used to analyze both high-mass and small molecules. creative-proteomics.comaocs.org

Other techniques employed in the isolation and structure elucidation of tumonoic acids and their derivatives include 2D NMR techniques, chemical derivatization, column chromatography (such as silica (B1680970) gel vacuum liquid chromatography and reversed-phase HPLC), IR spectroscopy, and high-resolution mass spectrometry (HREIMS/HRFABMS). nih.govnih.govnaturalproducts.netuni.luresearchgate.netencyclopedia.pub

Table 1: Selected Tumonoic Acid Derivatives and Methyl Tumonoate Compounds

| Compound Name | Molecular Formula | PubChem CID | Source Organisms |

| This compound | C₂₀H₃₅NO₄ | 10498274 | Oscillatoria margaritifera, Lyngbya majuscula assemblage, Schizothrix calcicola assemblage nih.govasm.orgnaturalproducts.netnih.govnaturalproducts.netuni.lunih.govnih.govmdpi.com |

| Tumonoic acid A | C₁₉H₃₃NO₄ | 10854587 | Lyngbya majuscula assemblage, Schizothrix calcicola assemblage, Blennothrix cantharidosmum nih.govasm.orgnih.govnaturalproducts.netuni.luresearchgate.netnih.govresearchgate.netresearchgate.netmdpi.com |

| Tumonoic acid B | C₂₈H₄₇NO₈ | Not Available | Lyngbya majuscula assemblage, Schizothrix calcicola assemblage asm.orgnih.govnaturalproducts.netuni.luresearchgate.netmdpi.com |

| Tumonoic acid C | Not Available | Not Available | Lyngbya majuscula assemblage, Schizothrix calcicola assemblage asm.orgnih.govnaturalproducts.netuni.luresearchgate.netresearchgate.netmdpi.com |

| Methyl tumonoate B | C₂₉H₄₉NO₈ | 10840160 | Lyngbya majuscula assemblage, Schizothrix calcicola assemblage, Oscillatoria margaritifera asm.orgnaturalproducts.netnih.govnaturalproducts.netuni.luresearchgate.netnih.govnih.govresearchgate.netnih.gov |

Table 2: Spectroscopic Data Highlights for this compound

| Technique | Key Observations | Source |

| IR Spectroscopy | Characteristic absorption bands suggesting ester and amide groups. Virtually identical to Tumonoic acid A. | nih.gov |

| ¹H NMR | Signals consistent with a methoxy (B1213986) functionality (methyl ester group). Virtually identical to Tumonoic acid A (except for methoxy signals). | nih.gov |

| ¹³C NMR | Data consistent with the proposed structure. Virtually identical to Tumonoic acid A (except for methoxy signals). | nih.gov |

| DEPT Spectra | Data supporting the presence of specific carbon types. Virtually identical to Tumonoic acid A (except for methoxy signals). | nih.gov |

| HMBC Data | Correlations supporting the connectivity, including the methyl ester group to the proline unit. | nih.gov |

| HRFABMS | Molecular formula C₂₀H₃₅NO₄ indicated. | nih.gov |

Analytical Techniques for Initial Detection and Screening

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)

LC-ESI-MS is a crucial analytical technique used in the study of this compound and related compounds. nih.gov This method combines the separation capabilities of liquid chromatography (LC) with the sensitive detection and mass analysis of electrospray ionization mass spectrometry (ESI-MS). nih.govekb.eglcms.cz LC-ESI-MS allows for the screening of complex cyanobacterial extracts to identify and characterize tumonoic acid-type molecules based on their molecular ions. nih.gov The technique is well-suited for the identification and quantification of polar and thermally labile compounds. lcms.cz

In LC-ESI-MS analysis, compounds separated by LC are introduced into an ESI source, where they are ionized. The resulting ions are then directed into a mass spectrometer for mass analysis. lcms.czresearchgate.net Molecular ions corresponding to this compound and other tumonoates can be detected, and their identities can be confirmed by comparing retention times and MS/MS fragmentation patterns with authentic compounds. nih.gov High-resolution ESI-MS can provide accurate mass measurements, which helps in determining the molecular formula of the compound. nih.govescholarship.org For example, HR-ESI-MS analysis of ethyl tumonoate A, a related compound, showed a peak at a specific m/z value indicating its molecular formula. nih.govescholarship.org

LC-ESI-MS/MS (tandem mass spectrometry) provides further structural information by fragmenting the precursor ions and analyzing the resulting fragment ions. nih.govresearchgate.netmdpi.com This fragmentation pattern serves as a fingerprint for the compound and aids in structural elucidation and confirmation. nih.gov

Distinction from Related Tumonoates and Esters

This compound belongs to a family of related compounds known as tumonoates, which are characterized by a common structural scaffold consisting of a fatty acid chain linked to a proline residue. nih.govthieme-connect.com The tumonoate family includes tumonoic acids (e.g., Tumonoic acids A, B, C, E, F, G, H, I) and their ester derivatives, such as this compound, methyl tumonoate B, and ethyl tumonoate A. acs.orgnih.govresearchgate.netnih.gov

The primary distinction between this compound and the tumonoic acids lies in the esterification of the carboxyl group on the proline residue. In tumonoic acids, this group is a free carboxylic acid, while in this compound, it is esterified with a methyl group. nih.govthieme-connect.com Similarly, ethyl tumonoate A is distinguished by an ethyl ester group at this position. nih.govthieme-connect.com

This compound is also distinct from other methyl esters found in cyanobacteria or other natural sources, such as methyl octanoate (B1194180) or methyl benzoate, due to its unique complex structure involving a branched fatty acid chain and a proline moiety. uni.lunih.govnih.gov The structural variations among tumonoates, particularly in the fatty acid chain length, branching, and the type of ester group, contribute to the diversity within this class of natural products. nih.govthieme-connect.com

Research findings indicate that different tumonoates and their esters can exhibit varying biological activities, further highlighting their distinction beyond just structural differences. nih.govthieme-connect.comresearchgate.netmdpi.com For example, ethyl tumonoate A has shown anti-inflammatory activity and inhibitory activity on calcium oscillations in neocortical neurons, while some tumonoic acids have demonstrated quorum sensing inhibitory activity. nih.govthieme-connect.comresearchgate.netmdpi.com

While chemical similarity can be assessed based on structural features, including using methods like the Tanimoto coefficient, the biological properties of compounds can differ even with structural resemblances. wikipedia.org Therefore, the distinction between this compound and related compounds is based on a combination of their specific chemical structures, as determined by spectroscopic methods like NMR and MS, and their observed biological activities. nih.govescholarship.orgthieme-connect.com

Structural Elucidation and Stereochemical Characterization of Methyl Tumonoate a

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial tool in organic chemistry for determining the structure of molecules by analyzing the magnetic properties of atomic nuclei. mdpi.comoxinst.com Both one-dimensional (1D) and two-dimensional (2D) NMR techniques were applied in the structural elucidation of Methyl tumonoate A. nih.govgithub.io

One-Dimensional (1D) NMR Analyses (¹H, ¹³C)

¹H NMR spectroscopy provides information about the types of hydrogen atoms in a molecule and their local electronic environments, while ¹³C NMR spectroscopy reveals the different types of carbon atoms. mdpi.comdocbrown.info Analysis of the ¹H and ¹³C NMR spectra of this compound provided initial insights into its functional groups and structural fragments. For instance, ¹H and ¹³C NMR spectra of a related compound, ethyl tumonoate A, showed signals indicative of an olefinic methine, an α proton of an amino acid, an oxygenated methine, and an oxygenated methylene, suggesting the presence of a branched fatty acid chain. nih.gov this compound and ethyl tumonoate A exhibited virtually identical ¹H and ¹³C NMR spectra, with the key difference being the presence of signals corresponding to a methyl ester group in this compound. acs.org

Two-Dimensional (2D) NMR Analyses (COSY, HSQC, HMBC)

Two-dimensional NMR techniques provide connectivity information between atoms, which is essential for piecing together the structural fragments identified in 1D NMR. github.ioprinceton.edu

COSY (Correlation Spectroscopy) reveals correlations between protons that are coupled to each other, typically through two or three bonds, helping to identify spin systems within the molecule. nih.govprinceton.edu

HSQC (Heteronuclear Single Quantum Coherence) establishes correlations between protons and the carbons to which they are directly attached (one-bond correlations). nih.govprinceton.edu This is useful for assigning proton signals to their corresponding carbon signals.

Analysis of 2D NMR data, including COSY, HSQC, and HMBC, was instrumental in assigning the protons and carbons of the proline residue, the methyl group, and the fatty acid chain in this compound. acs.orgnih.gov HMBC correlations, for example, confirmed the amide linkage between the proline and the fatty acid and indicated the attachment of the methyl group to the proline via an ester linkage. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the accurate mass of a molecule, which allows for the calculation of its elemental composition and thus its molecular formula. epfl.chmsu.edu HRMS analysis of this compound provided a molecular formula of C₂₀H₃₅NO₄. acs.org This was consistent with this compound being the methyl ester of tumonoic acid A (C₁₉H₃₃NO₄). acs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the vibrations of its chemical bonds. libretexts.orgvscht.czmasterorganicchemistry.com Characteristic absorption bands in the IR spectrum correspond to specific functional groups. libretexts.orgvscht.czdocbrown.info The IR spectrum of this compound, similar to that of ethyl tumonoate A, showed characteristic absorption bands indicating the presence of amide and ester groups. acs.orgnih.gov Specifically, bands around 1630 cm⁻¹ suggested the presence of an amide group, while a band around 1733 cm⁻¹ indicated an ester group. nih.gov

Chemical Derivatization and Degradation Studies for Structural Assignment

Chemical derivatization and degradation studies can be employed to break down a molecule into smaller, identifiable fragments or to modify specific functional groups to aid in structural determination. acs.orgnih.govjfda-online.comsigmaaldrich.comnih.gov While the primary structural assignment of this compound was achieved through spectroscopic methods, chemical methods were also utilized in the characterization of related tumonoic acids. For instance, structure elucidation of tumonoic acids involved chemical derivatization. acs.orgacs.orgacs.orgnih.gov

Determination of Absolute Configuration

Determining the absolute configuration of chiral centers in a molecule is crucial for defining its complete stereochemistry. chemistrysteps.comyale.eduwikipedia.org The absolute configuration of residues within tumonoate compounds has been determined using methods such as Marfey's method for amino acids and Mosher's method for hydroxyl groups. nih.gov For example, the absolute configuration of the proline residue in ethyl tumonoate A was determined to be L using Marfey's reagent and LCMS analysis. nih.gov The absolute configuration of the 3-OH group in the fatty acid portion of ethyl tumonoate A was determined to be S through derivatization with Mosher's reagent (R/S-MTPA-Cl) and subsequent ¹H NMR data analysis. nih.gov This indicated that the absolute configuration of the 2,4-dimethyl-3-hydroxydodec-4-enoic acid moiety was 2R,3S. nih.gov These methods, applied to related tumonoates, provide insights into the likely stereochemistry of this compound.

Marfey's Reagent for Amino Acid Configuration

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a chiral derivatizing agent used to determine the absolute stereochemistry of amino acids. nih.govnih.gov The method involves hydrolyzing the peptide to its constituent amino acids, derivatizing them with Marfey's reagent, and then separating the resulting diastereomers using techniques like HPLC, often coupled with mass spectrometry (LC-MS). nih.govspringernature.comresearchgate.net The different retention times of the diastereomers allow for the assignment of the absolute configuration (L or D) of the original amino acids. springernature.comresearchgate.net

In the case of related tumonoic acid derivatives, such as ethyl tumonoate A, the absolute configuration of the proline residue was determined to be L using acid hydrolysis followed by derivatization with Marfey's reagent (specifically, fluorodinitrophenyl-5-L-valine amide, FDVA) and subsequent LCMS analysis. escholarship.org While the provided text specifically mentions the application of Marfey's reagent for ethyl tumonoate A, the shared structural features and origin suggest a similar approach would be applicable and likely used for determining the stereochemistry of the proline unit in this compound.

Mosher's Reagent for Hydroxyl Group Stereochemistry

Mosher's reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) or its acid chloride, is a chiral derivatizing agent used to determine the absolute stereochemistry of chiral alcohols. wikipedia.orgusm.edu The method involves reacting the alcohol with the (R)- and (S)-enantiomers of Mosher's reagent to form diastereomeric esters. youtube.com The 1H NMR spectra of these diastereomeric esters are then analyzed. usm.eduyoutube.com The differences in chemical shifts (Δδ values) of the protons in the vicinity of the newly formed ester linkage provide information about the absolute configuration of the original chiral alcohol. youtube.com

For ethyl tumonoate A, the absolute configuration of the hydroxyl group was determined as S by derivatization with Mosher's reagent (R/S-MTPA-Cl) followed by 1H NMR data analysis. escholarship.org This analysis involved examining the ΔδS-R values around the carbon bearing the hydroxyl group (C-3). escholarship.org Based on this, the absolute configuration of the 2,4-dimethyl-3-hydroxydodec-4-enoic acid unit in ethyl tumonoate A was determined to be 2R,3S. escholarship.org Given the close structural relationship between ethyl tumonoate A and this compound, it is highly probable that the stereochemistry of the hydroxyl group in this compound is also S, and that the Doda unit has the 2R,3S configuration, determined through a similar application of Mosher's method.

Comparative Structural Analysis with Related Cyanobacterial Metabolites (e.g., Viridamides, Microcolins)

This compound shares structural resemblance with other cyanobacterial secondary metabolites, including the viridamides and the microcolins. nih.govthieme-connect.com These molecules are also derived from cyanobacteria, and in the case of microcolins, from phylogenetically related organisms. nih.gov A key common feature is that these metabolites are composed of fatty acid chains linked with amino acid moieties. nih.govthieme-connect.com

While this compound is described as an acyclic depsipeptide containing a fatty acid chain (2,4-dimethyl-3-hydroxydodec-4-enoic acid) and an amino acid (proline) acs.org, viridamides and microcolins exhibit more complex structures. Viridamides, such as Viridamide A and B, are lipodepsipeptides. norman-network.comcore.ac.uk Microcolins, such as Microcolin B, I, and J, are also peptides, with some containing modified amino acids and cyclic or unusual structural features. nih.govuni.luuni.lumdpi.com

A comparative analysis highlights the variations in the length and structure of the fatty acid chains, the types and sequences of amino acids, and the presence of additional modifications or cyclizations among these classes of compounds. For instance, the fatty acid chain in this compound is a C12 chain with methyl substituents and a double bond acs.org, while viridamides and microcolins can have different fatty acid components and peptide sequences. nih.govthieme-connect.com Despite these differences, the shared origin from cyanobacteria and the common building blocks of fatty acids and amino acids underscore a broader class of related natural products produced by these organisms. nih.govthieme-connect.com

| Compound | Source Cyanobacteria | Structural Features |

| This compound | Lyngbya majuscula, Schizothrix calcicola, cf. Oscillatoria margaritifera nih.govacs.org | Acyclic depsipeptide; 2,4-dimethyl-3-hydroxydodec-4-enoic acid, Proline, Methyl ester acs.org |

| Viridamides | Oscillatoria nigro-viridis norman-network.com | Lipodepsipeptides; Fatty acid chain, Amino acids, Ester linkage norman-network.comcore.ac.uk |

| Microcolins | Lyngbya majuscula norman-network.com | Peptides; Fatty acid chain, Amino acids, potential modifications/cyclizations nih.govthieme-connect.comnih.govuni.luuni.lu |

Table: Comparative Structural Features of this compound, Viridamides, and Microcolins

Biosynthetic Pathways of Methyl Tumonoate a

Elucidation of Precursor Building Blocks and Biosynthetic Origins

Methyl tumonoate A is a derivative of the tumonoic acid family, structurally related to other cyanobacterial metabolites like ethyl tumonoate A, methyl tumonoate B, and various tumonoic acids (A, B, C, E, G). uni.lu Its structure is composed of distinct fatty acid chains and amino acid moieties, indicating that these serve as the fundamental precursor building blocks for its biosynthesis. uni.lu The isolation of this compound and related compounds from marine cyanobacteria strongly suggests these organisms as the primary biosynthetic origin. uni.lu The structural similarities observed among these metabolites isolated from related cyanobacterial species further imply their derivation from homologous biosynthetic pathways. uni.lu

Involvement of Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) Systems

The biosynthesis of molecules combining fatty acid and amino acid elements, like this compound, is typically carried out by hybrid PKS-NRPS systems. uni.lu These multi-enzymatic complexes function as assembly lines, sequentially adding and modifying building blocks according to a programmed series of reactions. PKS modules are generally responsible for the elongation of carbon chains, often derived from acyl-CoA precursors, while NRPS modules incorporate amino acids and facilitate peptide bond formation. The iterative nature of PKS and the modular architecture of NRPS enzymes allow for the remarkable structural diversity observed in natural products synthesized by these pathways.

Polyketide synthases play a crucial role in the biosynthesis of the fatty acid portion of this compound. PKS enzymes utilize simple acyl-CoA thioesters, such as acetyl-CoA and malonyl-CoA, as starter and extender units to construct the growing polyketide chain through a series of condensation reactions. Specific domains within the PKS modules catalyze chain elongation and introduce modifications like reduction, dehydration, and methylation, ultimately shaping the fatty acid backbone incorporated into the final product.

Nonribosomal peptide synthetases are responsible for the activation, selection, and incorporation of amino acids into the growing molecular structure. uni.lu NRPS modules typically contain adenylation domains that recognize and activate specific amino acids, followed by thiolation domains that tether the activated amino acid. Condensation domains then catalyze the formation of peptide bonds between the amino acid and the nascent polyketide or peptide chain. The presence of amino acid moieties in this compound indicates the involvement of NRPS machinery in its assembly. uni.lu

Role of Methyltransferase Enzymes in Methyl Ester Formation (e.g., S-adenosyl-L-methionine (SAM)-dependent methyl-transferase)

A characteristic feature of this compound is the presence of a methyl ester group. The formation of such methyl esters in NRPS-derived metabolites is catalyzed by methyltransferase enzymes. uni.lu These enzymes typically utilize S-adenosyl-L-methionine (SAM) as the methyl group donor. uni.lu SAM-dependent methyltransferases are widespread in biological systems and play diverse roles, including the modification of small molecules during natural product biosynthesis. The specific methyltransferase involved in the formation of the methyl ester in this compound is a key enzyme in the terminal steps of its biosynthetic pathway.

Genetic Basis of Biosynthesis: Identification and Analysis of Gene Clusters

The genes encoding the multiple enzymes required for the biosynthesis of complex natural products like this compound are often organized into biosynthetic gene clusters (BGCs) within the organism's genome. uni.lu These clusters typically contain the genes for core biosynthetic enzymes, such as PKS and NRPS, as well as tailoring enzymes like methyltransferases, and sometimes transport or regulatory proteins.

Comparative Genomics and Metabolomics for Pathway Prediction

Comparative genomics and metabolomics play crucial roles in hypothesizing and elucidating the biosynthetic pathways of natural products in microorganisms. The availability of extensive genomic data from diverse microbial species allows for the identification of gene clusters potentially involved in secondary metabolite biosynthesis. nih.gov Genome mining tools can predict biosynthetic gene clusters (BGCs) based on the presence of genes encoding known biosynthetic enzymes like PKS and NRPS modules. nih.gov

Comparative metabolomics, often employing techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight-Mass Spectrometry (MALDI-TOF-MS), enables the profiling of metabolites produced by organisms. researchgate.netnih.govnih.gov By comparing the metabolomic profiles of different strains, particularly closely related ones or mutants with specific gene knockouts, researchers can correlate the presence or absence of certain metabolites with the presence or absence of specific gene clusters. nih.govnih.gov This integrative approach helps to link specific BGCs to the production of particular natural products. nih.gov

In the context of this compound, the close evolutionary relatedness of cf. Oscillatoria margaritifera strains with the tumonoic acid-producing B. cantharidosmum led to the prediction that these strains likely possess genes encoding for the biosynthesis of tumonoic acid-type molecules. nih.gov Screening of cf. O. margaritifera populations using LC-ESI-MS and MALDI-TOF-MS revealed the presence of tumonoic acids and their methyl esters, including this compound. nih.gov This demonstrates how phylogenetic relationships, combined with metabolomic analysis, can guide the search for organisms producing specific compounds and provide evidence for the presence of the corresponding biosynthetic machinery.

Integrative omics approaches, combining genomics, transcriptomics, and metabolomics, offer a comprehensive perspective for untargeted pathway discovery. uu.nlbiorxiv.org While genomics provides clues about gene associations, metabolomics reveals structural diversity, and transcriptomics links gene expression to metabolite abundance. uu.nl Computational tools and pipelines are being developed to integrate these data types, improving the prediction of biosynthetic pathways and linking genes to metabolites. biorxiv.org

Hypothesized Biosynthetic Route and Enzymatic Steps

Based on the structural features of this compound, which consists of a fatty acid portion and a proline amino acid moiety, its biosynthesis is hypothesized to involve a mixed PKS-NRPS pathway. nih.gov

A general hypothesized route for the biosynthesis of tumonoic acid-type molecules, and by extension, their methyl esters like this compound, would involve the following key steps:

Fatty Acid Chain Assembly: A polyketide synthase (PKS) module is likely responsible for the assembly of the hydroxylated and methylated dodec-4-enoyl fatty acid chain. PKS enzymes iteratively condense extender units (such as malonyl-CoA or methylmalonyl-CoA) onto a starter unit, followed by reductive and tailoring modifications.

Amino Acid Incorporation: A non-ribosomal peptide synthetase (NRPS) module would be involved in the incorporation of the proline amino acid. NRPS enzymes activate and ligate amino acids in a template-dependent manner.

Amide Bond Formation: The PKS and NRPS systems would work in concert to form the amide bond linking the fatty acid chain to the proline moiety.

Methylation: The final step in the biosynthesis of this compound from tumonoic acid A involves the methylation of the carboxyl group of the proline residue. This reaction is likely catalyzed by a methyltransferase enzyme. nih.gov Studies on other bacterial metabolites have shown that S-adenosyl-L-methionine (SAM)-dependent methyltransferases can be responsible for the formation of methyl esters of NRPS-type metabolites. nih.gov

While the precise sequence of enzymatic steps and the specific enzymes involved in the biosynthesis of this compound have not been fully elucidated, the presence of PKS and NRPS domains within the relevant gene clusters is strongly predicted based on the molecular structure. Further research involving gene knockout studies, enzyme characterization, and advanced omics integration is needed to fully define the biosynthetic pathway.

Total Synthesis Strategies for Methyl Tumonoate a and Analogues

Retrosynthetic Analysis of the Methyl tumonoate A Scaffold

Retrosynthetic analysis is a crucial technique in planning organic synthesis, involving the imaginary breaking of bonds in the target molecule to identify simpler precursor molecules bluffton.eduyoutube.com. For this compound, a key retrosynthetic disconnection involves the amide bond, leading to a fatty acid derivative and a proline ester moiety. Further analysis of the fatty acid portion reveals the highly substituted alkene and the stereogenic centers bearing hydroxyl and methyl groups.

One reported retrosynthetic analysis shows that ethyl tumonoate A, a derivative closely related to this compound, could be synthesized from an intermediate obtained from commercially available n-octanal. This approach utilizes key reactions such as the Evans protocol without the need for protecting groups thieme-connect.comresearchgate.net.

Stereoselective Synthetic Approaches

Stereoselective synthesis is essential for constructing complex natural products like this compound, which possess multiple stereogenic centers. Various methods have been employed to control the formation of these centers, ensuring the desired relative and absolute configurations are obtained du.ac.inrsc.orgmdpi.com.

Utilization of Chiral Auxiliaries and Catalysts

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. They are typically removed after the stereocenter is set du.ac.inwikipedia.org. Chiral catalysts, on the other hand, are used in catalytic amounts to induce asymmetry in a reaction du.ac.in.

In the stereoselective synthesis of tumonoic acid A and its derivatives, including ethyl tumonoate A, the magnesium chloride-catalyzed anti-aldol reaction under the Evans protocol has been a key step thieme-connect.comresearchgate.netresearchgate.net. This protocol utilizes a chiral oxazolidinone auxiliary, such as (S)-4-benzyl-3-propionyloxazolidin-2-one, to achieve high diastereoselectivity in the formation of the anti-aldol product thieme-connect.com. The Evans aldol (B89426) reaction is a well-established method for the diastereoselective synthesis of β-hydroxy carbonyl compounds harvard.edulmu.de.

Key Step Reactions in this compound Synthesis

The synthesis of this compound involves several key reactions to build the carbon skeleton and establish the correct stereochemistry.

Olefination Reactions (e.g., Wittig Protocol)

Olefination reactions are fundamental transformations used to create carbon-carbon double bonds, often from carbonyl compounds nih.govtcichemicals.com. The Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphorus ylide, is a widely used olefination protocol mnstate.eduwikipedia.orglibretexts.orguchicago.edu.

In the synthesis of tumonoic acid A and its derivatives, a Wittig protocol was employed. Specifically, octanal (B89490) underwent olefination with (carbethoxyethylidene)triphenyl phosphorane to yield an unsaturated ester thieme-connect.com. This step is crucial for introducing the alkene functionality with the correct configuration in the fatty acid chain of the molecule.

Diastereoselective Aldol Additions

Aldol additions are powerful carbon-carbon bond-forming reactions that create β-hydroxy carbonyl compounds. Diastereoselective aldol additions are critical for controlling the stereochemistry at two adjacent carbon centers organic-chemistry.orgmsu.edu.

As mentioned in section 5.2.1, the diastereoselective anti-aldol reaction catalyzed by magnesium chloride under the Evans protocol is a key step in the synthesis of tumonoic acid A derivatives thieme-connect.comresearchgate.net. This reaction between an aldehyde, such as (E)-2-methyldec-2-enal, and an enolate derived from a chiral oxazolidinone auxiliary, furnishes the anti-aldol product with high diastereoselectivity thieme-connect.com. The stereochemical outcome of such aldol reactions can often be rationalized by transition state models, such as the Zimmerman-Traxler model harvard.edulmu.de. The resulting β-hydroxy acid derivative is a crucial intermediate in the synthesis of the tumonoate scaffold.

Key Synthetic Steps and Outcomes

| Reaction Type | Starting Material Example | Reagent/Conditions Example | Product Type Example | Diastereoselectivity | Yield | Source |

| Wittig Olefination | n-Octanal | (carbethoxyethylidene)triphenyl phosphorane, benzene, reflux | Unsaturated ester | Not specified | 85% | thieme-connect.com |

| Diastereoselective Anti-Aldol Addition (Evans Protocol) | (E)-2-methyldec-2-enal | (S)-4-benzyl-3-propionyloxazolidin-2-one, MgCl2, TMS-Cl, Et3N | Anti-aldol product (Oxazolidinone adduct) | Excellent | 67% | thieme-connect.com |

| Chiral Auxiliary Removal (Hydrolysis) | Aldol product (Oxazolidinone adduct) | LiOH, H2O2, THF-H2O, Na2SO3 | β-hydroxy acid | Not applicable | 75% | thieme-connect.com |

| Amide Coupling | β-hydroxy acid, L-proline ester | EDC·HCl, HOBt, CH2Cl2, Et3N | Ethyl tumonoate A | Not applicable | 82% | thieme-connect.com |

| Esterification | Tumonoic acid A | K2CO3, CH3I, DMF | This compound | Not applicable | 78% | thieme-connect.com |

Amide Bond Formation Techniques

Amide bond formation is a crucial step in the synthesis of this compound, connecting the fatty acid component with the pyrrolidine (B122466) ring. In one reported synthesis of ethyl tumonoate A, which is then converted to this compound, the amide bond was formed by coupling a synthesized carboxylic acid intermediate, (2R,3S,E)-3-hydroxy-2,4-dimethyldodec-4-enoic acid, with L-proline ester. thieme-connect.com This coupling was achieved using EDC·HCl and HOBt as coupling reagents. thieme-connect.com

Generally, amide bond formation is a fundamental transformation in organic chemistry, with numerous methods available. These methods often involve activating the carboxylic acid component to facilitate its reaction with an amine. organic-chemistry.orgresearchgate.net Common coupling reagents include carbodiimides (such as DCC, EDCI, DIC), uronium salts (like HATU, HBTU, HCTU, TBTU), and phosphonium (B103445) salts (like BOP, PyBOP). Other strategies include the reaction of acid halides with amines, ester exchange with ammonia (B1221849) or amines, and catalytic approaches utilizing various metal or organic catalysts. organic-chemistry.orgresearchgate.netcore.ac.uk

Comparison of Synthetic Yields and Stereocontrol with Natural Product

The stereoselective total synthesis of tumonoic acid A and its derivatives, including this compound, has been achieved. thieme-connect.com In one synthesis, the final amide bond formation step to produce ethyl tumonoate A resulted in an 82% yield. thieme-connect.com Subsequent esterification of tumonoic acid A with methyl iodide and potassium carbonate in DMF afforded this compound. thieme-connect.com

Stereocontrol is critical to match the stereochemistry of the natural product. The synthesis starting from n-octanal employed a diastereoselective aldol reaction following the Evans protocol, catalyzed by magnesium chloride, using (S)-4-benzyl-3-propionyloxazolidin-2-one as a chiral auxiliary. thieme-connect.com This step yielded the anti-aldol product with excellent diastereoselectivity, as determined by 1H NMR spectroscopy. thieme-connect.com The specific rotation of the synthetic this compound ([α]D 25 = –52, c = 1, CHCl3) was reported to be in good agreement with the literature value for the natural product ([α]D 25 = –51, c = 1.3, CHCl3). thieme-connect.com

Development of Synthetic Methodologies for Analog Generation

The development of synthetic methodologies for this compound not only enables access to the natural product but also provides routes for generating analogues. The reported synthesis allows for the preparation of tumonoic acid A and its ethyl and methyl esters. thieme-connect.com By modifying the starting materials or intermediates within the synthetic route, it is possible to introduce variations in the fatty acid chain or the pyrrolidine ring, leading to the creation of analogues with potentially altered biological activities. thieme-connect.com For instance, the synthesis described utilizes n-octanal as a starting material for the fatty acid portion, suggesting that using different aldehydes could lead to analogues with varying alkyl chain lengths. thieme-connect.com Similarly, modifications to the proline ester component could yield analogues with different ester groups or modified pyrrolidine rings.

The exploration of different amide bond formation techniques (Section 5.3.3) also offers flexibility in analog synthesis, allowing for the coupling of various carboxylic acids and amines. organic-chemistry.orgresearchgate.netcore.ac.uk Furthermore, the ability to control stereochemistry during key steps, such as the aldol reaction, is essential for synthesizing stereoisomers or analogues with specific spatial arrangements of functional groups. thieme-connect.combeilstein-journals.org

Biological Activities and Mechanistic Investigations of Methyl Tumonoate a

Anti-Inflammatory Effects

Research has explored the anti-inflammatory potential of Methyl tumonoate A, particularly in the context of cellular models of inflammation.

In vitro Studies in Murine Macrophage Cells (e.g., RAW 264.7)

In vitro studies using murine macrophage cell lines, such as RAW 264.7, are commonly employed to evaluate the anti-inflammatory properties of compounds. These cells, when stimulated with lipopolysaccharide (LPS), mimic aspects of the inflammatory response. Several studies have utilized LPS-stimulated RAW 264.7 cells to investigate the effects of various compounds on inflammatory markers. For instance, compounds like ascofuranone (B1665194) and arglabin (B1666082) have been shown to inhibit the inflammatory response in LPS-stimulated RAW 264.7 macrophages by reducing the production of inflammatory mediators and cytokines. plos.orgjpionline.org While the provided search results mention that related compounds like tumonoic acids inhibit nitric oxide production in LPS-stimulated macrophages, direct detailed findings specifically on this compound's effects in RAW 264.7 cells regarding inflammatory markers beyond nitric oxide are not explicitly detailed in the snippets. researchgate.net

Modulation of Nitric Oxide Production Pathways

Nitric oxide (NO) is a key signaling molecule involved in inflammatory processes, and its overproduction by inducible nitric oxide synthase (iNOS) contributes to inflammation. wikipedia.orgcvphysiology.com Modulation of NO production pathways is a common target for anti-inflammatory agents. Studies on structurally related compounds, such as tumonoic acids, have indicated their ability to inhibit nitric oxide production in LPS-stimulated macrophages. researchgate.net This suggests a potential mechanism by which this compound, as a related compound, might exert anti-inflammatory effects, although specific data for this compound's direct impact and detailed mechanism on NO production pathways (e.g., iNOS expression or activity) were not found in the provided snippets.

Neural Activity Modulation

Investigations have also delved into the potential of this compound to modulate neural activity, focusing on its effects on calcium signaling in neurons.

Inhibition of Calcium Oscillations in Neocortical Neurons

Calcium ions play a critical role in neuronal signaling and various cellular processes. abcam.comfrontiersin.org Oscillations in intracellular calcium concentration occur spontaneously in neurons, particularly during development. nih.govnih.gov These oscillations are influenced by various factors, including the activation of metabotropic glutamate (B1630785) receptors (mGluRs) and the release of calcium from intracellular stores. abcam.comnih.govnih.gov While the search results highlight the importance of calcium oscillations in neocortical neurons and the factors influencing them, specific studies detailing the inhibitory effect of this compound on calcium oscillations in neocortical neurons were not present in the provided snippets.

Investigation of Ion Channel or Receptor Interactions

The modulation of neural activity often involves interactions with ion channels or receptors that regulate ion flow across neuronal membranes. nih.govnih.govkenhub.comlibretexts.org Ligand-gated ion channels and voltage-gated ion channels are key players in synaptic transmission and the generation of electrical signals in neurons. kenhub.comlibretexts.org Metabotropic receptors, while not directly forming ion channels, can influence ion channel activity through intracellular signaling pathways, including those involving calcium release. abcam.commdpi.com The provided search results discuss the involvement of mGluRs and ion channels in neuronal calcium oscillations, but there is no specific information within the snippets regarding investigations into whether this compound interacts with particular ion channels or receptors in neurons to exert its effects.

Interkingdom Signaling and Quorum Sensing Inhibition

This compound and related compounds have been investigated for their roles in interkingdom signaling and their ability to inhibit quorum sensing in bacteria.

Quorum sensing (QS) is a communication system used by bacteria to coordinate gene expression based on cell population density through the production and detection of signaling molecules called autoinducers. researchgate.netnih.govavinews.commdpi.com This process is crucial for various bacterial behaviors, including virulence, biofilm formation, and antibiotic production. avinews.commdpi.com Interkingdom signaling refers to communication between bacteria and other organisms, such as eukaryotes. researchgate.netavinews.com

Structurally related compounds to this compound, isolated from marine sources, have demonstrated the ability to inhibit quorum sensing-regulated processes in bacteria, such as violacein (B1683560) biosynthesis in Chromobacterium violaceum and green fluorescent protein production in Escherichia coli. researchgate.net Evidence suggests that these compounds may act as antagonists of bacterial quorum sensing by competing with N-acyl homoserine lactones (AHLs), a common class of autoinducers in Gram-negative bacteria, for receptor binding. researchgate.net The provided information indicates that members of the tumonoic acid family, which are structurally related to this compound, inhibit quorum sensing mediated phenotypes. researchgate.net This suggests that this compound may also possess quorum sensing inhibitory activity, potentially through a similar mechanism involving competition for AHL receptors.

Interference with Bacterial Cell-to-Cell Communication (e.g., Vibrio harveyi)

Structural Homology to Homoserine Lactones and Implications for Signaling

A key aspect driving the investigation into the quorum sensing inhibitory activity of tumonoic acids is their structural resemblance to N-acyl homoserine lactones (AHLs). nih.govresearchgate.netwikipedia.org AHLs are a major class of signaling molecules used in quorum sensing by many Gram-negative bacteria. wikipedia.org These molecules typically consist of a homoserine lactone ring linked to a fatty acid chain of variable length and substitution. wikipedia.org Tumonoic acids are described as acyl proline or N-acyl-amino acid derivatives featuring a fatty acid component. nih.gov This structural similarity between the acyl chain and the lactone or amino acid head group in tumonoic acids and AHLs suggests a potential for tumonoic acids to interact with or interfere with bacterial quorum sensing receptors or synthesis machinery. nih.govresearchgate.net This structural mimicry is hypothesized to be the basis for their observed, albeit often moderate, inhibitory effects on bacterial communication. nih.govresearchgate.netresearchgate.net

Other Investigated Bioactivities of Related Tumonoic Acids (e.g., Antimalarial activity in P. falciparum models)

Beyond their effects on bacterial communication, related tumonoic acids and derivatives have demonstrated other notable biological activities. Several studies have reported on the antimalarial activity of tumonoic acids against Plasmodium falciparum, the parasite responsible for malaria. nih.govmdpi.comscispace.comexlibrisgroup.comd-nb.infoencyclopedia.pub For instance, tumonoic acid I has shown noteworthy antimalarial activity with an IC50 value of 2 μM. researchgate.netmdpi.com Other compounds structurally related to tumonoic acids, such as lagunamides and viridamides, have also exhibited antimalarial potential. mdpi.com Furthermore, ethyl tumonoate A, a derivative of tumonoic acid, has been found to possess anti-inflammatory activity, demonstrating inhibitory effects in a murine macrophage cell-based nitric oxide assay with an IC50 of 9.8 μM. nih.govresearchgate.netmdpi.comebi.ac.uk

Here is a table summarizing some reported bioactivities of related tumonoic acids:

| Compound | Source Organism | Bioactivity | Model/Assay | IC50 / Activity | Reference |

| Tumonoic acid I | Blennothrix cantharidosmum | Antimalarial | Plasmodium falciparum (unknown strain) | 2 μM | researchgate.netmdpi.com |

| Ethyl tumonoate A | Oscillatoria margaritifera | Anti-inflammatory | RAW264.7 murine macrophages (NO inhibition) | 9.8 μM | nih.govresearchgate.netmdpi.comebi.ac.uk |

| Tumonoic acids (various) | Blennothrix cantharidosmum, Lyngbya majuscula | Quorum Sensing Inhibition | Vibrio harveyi (bioluminescence) | Moderate activity (e.g., Tumonoic acid F: 62 μM) | nih.govresearchgate.netresearchgate.net |

| Lagunamide A | Lyngbya majuscula | Antimalarial | Plasmodium falciparum (NF54 strain) | 0.2 μM | nih.govmdpi.com |

| Lagunamide B | Lyngbya majuscula | Antimalarial | Plasmodium falciparum (NF54 strain) | 0.9 μM | nih.govmdpi.com |

| Viridamide A | Oscillatoria nigro-viridis | Antiparasitic (Antimalarial) | Plasmodium falciparum | 1.1-5.8 μM | mdpi.com |

Elucidation of Molecular and Cellular Targets

The precise molecular and cellular targets of this compound are still under investigation. However, research on its biological activities and structural similarities to known signaling molecules provides insights into potential mechanisms of action.

Identification of Receptor Binding or Enzyme Inhibition

Given the structural homology to homoserine lactones, it is plausible that this compound could exert its effects on bacterial quorum sensing by interacting with bacterial autoinducer receptors, such as those in the LuxR family in Vibrio species. wikipedia.org Such interaction could involve binding to the receptor's ligand-binding site, potentially as a competitive inhibitor, thereby blocking the binding of native autoinducers and disrupting the signaling cascade. libretexts.org

While direct evidence for this compound inhibiting specific enzymes is not extensively detailed in the available information, the broader class of natural products, including those from cyanobacteria, are known to act through enzyme inhibition. libretexts.orgpatsnap.comnih.govnih.govdrugbank.com Further research is needed to identify if this compound or its derivatives directly inhibit specific enzymes involved in bacterial quorum sensing pathways or other cellular processes relevant to their observed bioactivities.

Downstream Cellular Pathway Alterations (e.g., PI3K/AKT, MAPK, STAT pathways if linked in future research)

Although direct links between this compound and specific downstream cellular pathways like PI3K/AKT, MAPK, or STAT have not been definitively established in the provided search results, the observed bioactivities of related compounds suggest potential areas for future research. The anti-inflammatory activity of ethyl tumonoate A, for example, implies potential interactions with cellular pathways that regulate inflammatory responses. nih.govresearchgate.netmdpi.comebi.ac.uk The PI3K/AKT pathway is a critical intracellular signaling cascade involved in numerous cellular functions, including cell survival, growth, proliferation, and inflammation, and is often implicated in the mechanisms of action of various bioactive compounds. nih.govfrontiersin.orgnih.govsysmex-inostics.commdpi.com Similarly, MAPK and STAT pathways play significant roles in signal transduction, mediating responses to various stimuli, including those involved in inflammation and immune responses. Future research may explore whether this compound or its active metabolites influence these or other downstream pathways, providing a more comprehensive understanding of their cellular mechanisms. One study noted that ethyl tumonoate A inhibited calcium oscillations in neocortical neurons, indicating an effect on neuronal signaling pathways. nih.govebi.ac.uk

Structure Activity Relationship Sar Studies of Methyl Tumonoate a and Its Derivatives

Systematic Modification of the Fatty Acid Chain Moiety

The fatty acid portion of Methyl tumonoate A is a critical determinant of its biological activity. Variations in chain length, branching, and the presence of functional groups significantly influence its potency as a quorum sensing inhibitor.

Detailed research findings indicate that the fatty acid chain length plays a pivotal role in the QS inhibitory activity of tumonoic acid derivatives. While a comprehensive SAR study specifically on this compound is not extensively documented, studies on related tumonoic acids provide valuable insights. For instance, a variety of fatty acid moieties have been identified in naturally occurring tumonoic acids, suggesting that the biosynthetic pathway can incorporate different fatty acid precursors.

The presence of methyl branching on the fatty acid chain, as seen in some tumonoic acids, also appears to be a key feature influencing activity. For example, tumonoic acids with branched fatty acids have been isolated and shown to possess biological activity. The position of this branching can affect how the molecule interacts with its biological target.

Furthermore, the introduction of unsaturation or other functional groups within the fatty acid chain can modulate activity. For instance, the presence of a keto group in the fatty acid chain of a related monounsaturated fatty acid has been shown to be important for anti-inflammatory activity by activating the Keap1/Nrf2-ARE pathway mdpi.com.

Table 1: Effect of Fatty Acid Chain Variation on Quorum Sensing Inhibition This table is representative and compiled from data on various tumonoic acids and related N-acyl amino acid QS inhibitors to illustrate SAR principles.

| Compound/Derivative | Fatty Acid Chain Modification | Target Organism | Biological Activity (IC₅₀) |

|---|---|---|---|

| Tumonoic Acid F | Complex fatty acid moiety | Vibrio harveyi | 62 µM mdpi.comencyclopedia.pub |

| Tumonoic Acid I | Modified fatty acid chain | Plasmodium falciparum | 2 µM mdpi.comencyclopedia.pub |

IC₅₀ values represent the concentration required for 50% inhibition.

Investigation of Amino Acid Moiety Variations (e.g., Proline modifications)

Studies on other N-acyl amino acids have shown that replacing the proline ring with other cyclic or acyclic amino acids can drastically alter biological activity. For example, the rigidity conferred by the proline ring is thought to be important for orienting the fatty acid chain for optimal binding to its target. Modifications such as altering the ring size, introducing substituents on the ring, or changing the stereochemistry of the ring carbons can provide valuable SAR data. While specific studies on proline modifications of this compound are limited, the principles of peptide and peptidomimetic design suggest that such changes would have a profound impact on activity nih.govresearchgate.net.

The tertiary amide bond formed by the proline nitrogen is also a key feature. N-methylation of this amide, or its replacement with other groups, could influence the molecule's conformational flexibility and its ability to act as a hydrogen bond acceptor.

Impact of Esterification on Biological Potency and Selectivity

This compound is the methyl ester of tumonoic acid A. The presence of this ester group can significantly affect its physicochemical properties, such as lipophilicity and cell permeability, which in turn influences its biological potency and selectivity.

Esterification of the carboxylic acid of tumonoic acids can enhance their ability to cross cell membranes, potentially leading to increased intracellular concentrations and greater potency. For example, the derivative ethyl tumonoate A has demonstrated anti-inflammatory activity by inhibiting nitric oxide (NO) production mdpi.com. This suggests that the ester group contributes to its biological effect.

The nature of the alcohol used for esterification can also be varied to fine-tune the molecule's properties. For instance, increasing the length of the alkyl chain of the ester could further increase lipophilicity, which may enhance activity up to a certain point, beyond which steric hindrance or reduced solubility could become limiting factors. The choice of the ester group can also influence the molecule's susceptibility to hydrolysis by cellular esterases, which could be a mechanism for releasing the active carboxylic acid form within the cell.

Table 2: Influence of Esterification on Anti-Inflammatory Activity

| Compound | R Group (Ester) | Biological Activity |

|---|---|---|

| Tumonoic Acid A | H | - |

| This compound | CH₃ | Quorum sensing inhibition |

| Ethyl tumonoate A | CH₂CH₃ | Inhibition of NO production mdpi.com |

Positional and Stereochemical Isomerism Effects on Activity

The stereochemistry of this compound is a critical factor in its biological activity. The natural product is derived from L-proline, and the stereocenters within the fatty acid chain also play a crucial role in its interaction with biological targets.

The absolute configuration of the proline moiety is expected to be crucial for activity. In nature, L-amino acids are predominantly used, and it is likely that the target receptors or enzymes have a stereospecific binding pocket that preferentially recognizes the L-proline-derived structure.

Computational Approaches to SAR

Computational methods are increasingly being used to understand the SAR of natural products and to guide the design of new analogs. Molecular modeling, docking studies, and quantitative structure-activity relationship (QSAR) analyses can provide valuable insights into the molecular basis of action of this compound and its derivatives.

Molecular docking studies could be employed to predict the binding mode of this compound and its analogs to potential target proteins, such as the LuxR-type receptors involved in quorum sensing. Such studies can help to identify key amino acid residues involved in binding and to rationalize the observed SAR. For example, docking could reveal why certain fatty acid chain lengths or proline modifications are more favorable for binding than others.

QSAR studies can be used to develop mathematical models that correlate the structural features of a series of analogs with their biological activity. These models can then be used to predict the activity of new, untested compounds, thereby accelerating the drug discovery process. For QS inhibitors, computational approaches have been successfully used to identify novel scaffolds and to optimize lead compounds mdpi.comnih.gov. Although specific computational studies on this compound are not widely reported, the application of these methods to this class of molecules holds great promise for the development of potent and selective QS inhibitors and anti-inflammatory agents.

Analogues and Derivatives of Methyl Tumonoate a

Naturally Occurring Analogues (e.g., Tumonoic Acids A-I, Methyl tumonoate B, Ethyl tumonoate A)

A number of naturally occurring analogues of Methyl tumonoate A have been isolated, primarily from cyanobacterial assemblages. These compounds share a common structural motif but exhibit variations in their fatty acid side chains and ester functionalities.

Initial studies on a lyngbyastatin 1- and dolastatin 12-producing assemblage of Lyngbya majuscula and Schizothrix calcicola from Tumon Bay, Guam, led to the isolation of five new metabolites. nih.gov These were named tumonoic acids A, B, and C, alongside this compound and Methyl tumonoate B. nih.gov Further investigations into the marine cyanobacterium Blennothrix cantharidosmum expanded this family with the discovery of six additional acyl proline derivatives, designated as tumonoic acids D through I.

The key structural differences among these analogues lie in the fatty acid portion of the molecule. While the original tumonoic acids A-C all contained the same 2,4-dimethyl-3-hydroxydodec-4-enoic acid moiety, the newer members (D-I) display a greater diversity in their fatty acid components.

Another notable natural analogue is Ethyl tumonoate A, which was identified from the marine cyanobacterium cf. Oscillatoria margaritifera. semanticscholar.org This compound is significant as it demonstrates anti-inflammatory activity. encyclopedia.pub

Some of these natural analogues have been investigated for their biological activities. For instance, Tumonoic acid F has shown potent activity in inhibiting quorum sensing in Vibrio harveyi, with an IC50 of 62 μM. encyclopedia.pub Additionally, Tumonoic acid I has demonstrated noteworthy antimalarial activity with an IC50 of 2 μM. encyclopedia.pubnih.gov Ethyl tumonoate A has been reported to possess anti-inflammatory properties, exhibiting a nitric oxide inhibition assay IC50 of 9.8 μM in RAW264.7 murine macrophages. encyclopedia.pubmdpi.com

Semi-Synthetic Derivatives and Their Biological Evaluation

Information regarding the semi-synthetic derivatization of this compound or its closely related natural analogues is not extensively available in the current scientific literature. The development of semi-synthetic derivatives typically involves chemical modification of the natural product scaffold to explore the effects of structural changes on biological activity. While the total synthesis of tumonoic acid A has been achieved, which could provide starting material for such derivatization, detailed reports on the creation and biological testing of a wide range of semi-synthetic analogues remain limited. This suggests that this is an emerging area of research with potential for future exploration.

Fully Synthetic Analogues and Structure-Activity Relationship (SAR) Insights

The total synthesis of tumonoic acid A and some of its derivatives has been successfully accomplished. semanticscholar.orgresearchgate.net These synthetic achievements are significant as they not only confirm the absolute stereochemistry of the natural products but also open avenues for the creation of fully synthetic analogues that are not accessible through natural sources or semi-synthesis.

An efficient, protecting-group-free synthesis of tumonoic acid A has been reported, which could facilitate the production of various derivatives for biological screening. researchgate.net However, comprehensive studies detailing the synthesis of a broad library of fully synthetic analogues of this compound and a systematic evaluation of their structure-activity relationships (SAR) are not yet widely published.

SAR studies are crucial for identifying the key structural features responsible for the biological activity of a compound. By systematically modifying different parts of the this compound molecule, researchers could potentially determine which functional groups are essential for its activity and which can be altered to enhance potency or selectivity. The synthesis of chimeric promysalin analogs, which share some structural similarities with the fatty acid portion of tumonoic acids, has been reported, indicating an interest in the biological activities of such structures. nsf.gov Despite these advances, a detailed SAR profile for the tumonoate class of compounds, based on a wide range of synthetic analogues, is still a developing field of study.

Research Applications and Future Directions for Methyl Tumonoate a

Utility as a Molecular Probe for Biological Pathways

Natural products with unique biological activities are invaluable tools for dissecting complex cellular processes. The intricate structure of Methyl tumonoate A makes it a compelling candidate for development as a molecular probe. Such probes are designed to interact with specific biological targets, like proteins or enzymes, allowing researchers to investigate their function within a biological pathway.

The development of this compound into a molecular probe would likely involve structure-activity relationship (SAR) studies to identify the key functional groups responsible for its biological effects. Once the pharmacophore is identified, synthetic modifications could be made to attach reporter tags, such as fluorescent molecules or affinity labels. This strategy allows for the visualization and identification of the compound's binding partners within cells, thereby illuminating its mechanism of action and the pathways it modulates. nih.gov The successful transformation of this compound into such a probe would provide a powerful tool for fundamental biological research.

Potential as a Scaffold for Chemical Biology Tool Development

The core chemical structure of this compound serves as a promising scaffold for the development of new chemical biology tools. Natural product scaffolds are often favored in drug discovery and chemical biology because their three-dimensional complexity is a product of evolutionary selection for interacting with biological macromolecules. This inherent bio-compatibility can lead to higher specificity and potency compared to synthetically derived flat, aromatic compounds.

By using the this compound structure as a starting point, chemists can synthesize a library of derivatives with modified functional groups. These new compounds can be screened for a wide range of biological activities, potentially identifying novel therapeutic agents or tool compounds for studying diseases. This approach leverages the unique chemical architecture of the natural product to explore new areas of chemical space and identify compounds with novel mechanisms of action. nih.gov

Advances in Marine Natural Product Discovery and Bioprospecting Methodologies

The discovery of this compound is intrinsically linked to advances in the exploration of marine biodiversity. Modern bioprospecting has moved beyond simple extract screening, now incorporating sophisticated technologies that accelerate the identification of novel compounds from complex environmental samples. mdpi.com The search for new metabolites from marine organisms has led to the isolation of over 10,000 compounds, many with potent pharmacodynamic properties. researchgate.net

Key methodologies applicable to the discovery of analogs of this compound include:

Genomic Mining: By sequencing the genomes of marine microorganisms like cyanobacteria, researchers can identify the biosynthetic gene clusters responsible for producing natural products. nih.gov This allows for the targeted discovery of new molecules and provides a blueprint for their eventual biotechnological production.

Advanced Spectroscopy and Dereplication: The use of high-resolution mass spectrometry (HRMS) and advanced Nuclear Magnetic Resonance (NMR) techniques allows for the rapid structural elucidation of compounds from very small amounts of material. nih.gov Coupled with metabolomics databases, these techniques help researchers quickly identify known compounds (dereplication) and focus on discovering truly novel structures. geomar.de

Improved Separation Techniques: Innovations in chromatography, such as high-speed countercurrent chromatography, have improved the efficiency and speed of isolating pure compounds from complex biological extracts. mdpi.com

These advanced methods are crucial for overcoming the challenges of marine natural product research and will be essential for discovering new members of the tumonoate family and other bioactive compounds. nih.govresearchgate.net

Addressing Research Gaps in Mechanistic Understanding

A significant gap in the current knowledge of this compound is the lack of a detailed understanding of its biological mechanism of action. While its origin suggests potential bioactivity, the specific cellular targets and the pathways it affects remain to be elucidated. Bridging this gap is a critical future direction for research.

Modern target identification strategies could be employed to uncover the compound's mechanism. nih.gov Techniques such as global transcriptome profiling can reveal changes in gene expression in response to the compound, offering clues about the affected pathways. geomar.de Furthermore, affinity-based proteomics, where a modified version of this compound is used to "pull down" its binding partners from cell lysates, can directly identify its molecular target. Unraveling this mechanism is a crucial step in translating the discovery of this natural product into a valuable tool for research or medicine.

Sustainable Production Methods (e.g., Cultivation of Cyanobacterial Strains, Large-Scale Synthesis)

A major bottleneck in the development of many marine natural products is the limited supply from the source organism. nih.gov To enable thorough biological characterization and potential development, sustainable and scalable production methods for this compound must be established.

Two primary avenues exist for achieving this:

Cultivation of the Source Organism: The reported source of the related compound, Ethyl Tumonoate A, is the cyanobacterium cf. Oscillatoria margaritifera. researchgate.net Developing large-scale fermentation or photobioreactor cultivation protocols for the producing cyanobacterial strain could provide a renewable source of this compound. This approach requires optimization of growth conditions to maximize compound yield.

Total Synthesis: Chemical synthesis offers a reliable method for producing large quantities of the compound, independent of the natural source. A convergent and practical total synthesis would not only solve the supply problem but also allow for the creation of structural analogs for SAR studies. nih.gov While often challenging for complex natural products, total synthesis provides ultimate control over the production and modification of the molecule.

Opportunities for Collaborative Multidisciplinary Research

Realizing the full scientific potential of this compound will require a collaborative, multidisciplinary research effort. The journey from discovery to application involves a wide range of scientific expertise. This collaborative approach would involve:

Marine Biologists and Ecologists: To isolate and culture the source cyanobacteria and study the ecological role of the compound.

Natural Product Chemists: To optimize isolation, elucidate the structures of new analogs, and perform initial bioactivity screening.

Synthetic Organic Chemists: To develop a total synthesis and create derivative libraries for chemical biology and medicinal chemistry studies.

Pharmacologists and Cell Biologists: To perform in-depth biological testing, elucidate the mechanism of action, and identify potential therapeutic applications.

Such integrated collaborations are essential for navigating the complexities of natural product research and are key to unlocking the value of novel marine compounds like this compound. mdpi.comgeomar.de

Data Tables

Table 1: Summary of Future Research Directions for this compound

| Research Area | Key Objectives | Relevant Methodologies |

|---|---|---|

| Molecular Probe Development | To create tools for studying biological pathways. | Structure-Activity Relationship (SAR) studies, synthetic modification, fluorescence/affinity tagging. |

| Chemical Biology | To use the core structure as a scaffold for new tools. | Combinatorial synthesis, high-throughput screening, derivative library creation. |

| Natural Product Discovery | To find novel analogs of this compound. | Genomic mining, metabolomics (LC-MS/MS), advanced NMR, dereplication strategies. |

| Mechanistic Understanding | To identify the biological target and mechanism of action. | Transcriptome profiling, affinity chromatography, proteomics, molecular docking. |

| Sustainable Production | To overcome the supply bottleneck for research. | Large-scale cyanobacterial cultivation, total chemical synthesis, biosynthetic pathway engineering. |

| Collaborative Research | To integrate expertise for comprehensive development. | Multidisciplinary partnerships between chemistry, biology, pharmacology, and marine science. |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Conclusion and Broader Significance

Summary of Key Research Findings on Related Compounds

Direct research findings on Methyl tumonoate A are not currently available. However, research on other natural products, such as Methyl tumonoate B, offers insights into the methodologies and potential areas of interest. The process of studying a novel natural product typically involves several key stages:

Isolation and Structure Elucidation: The initial and crucial step in natural product research is the isolation of the compound from its natural source, which can be a plant, marine organism, or microorganism. Following isolation, a variety of spectroscopic and spectrometric techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are employed to determine its precise chemical structure. This process is fundamental to understanding the compound's properties and potential activities.

Spectroscopic Data Analysis: Detailed analysis of 1D and 2D NMR data (such as COSY, HSQC, and HMBC) allows for the assignment of all proton and carbon signals, revealing the connectivity of atoms within the molecule. High-resolution mass spectrometry provides the exact molecular formula.

Biosynthetic Insights: Understanding how an organism produces a natural product is a key area of research. This often involves isotopic labeling studies and genetic analysis of the producing organism to identify the biosynthetic gene clusters responsible for its production.

Interactive Table of Spectroscopic Data for a Hypothetical Novel Compound: (This table is illustrative as specific data for this compound is not available)

| Technique | Observed Data | Interpretation |

|---|---|---|

| HR-ESI-MS | m/z [M+H]⁺ | Provides the exact molecular weight and formula. |

| ¹H NMR | Chemical shifts (ppm), coupling constants (Hz) | Reveals the proton environment and connectivity. |

| ¹³C NMR | Chemical shifts (ppm) | Shows the number and type of carbon atoms. |

| 2D NMR | Correlations in COSY, HSQC, HMBC spectra | Establishes the complete molecular structure. |

Remaining Challenges and Open Questions

Given the lack of specific information on this compound, the challenges and open questions are inherently broad and applicable to the study of any new natural product.

Total Synthesis: A significant challenge in natural product chemistry is the total synthesis of the isolated compound. Developing a synthetic route is essential for confirming the elucidated structure and for producing larger quantities of the compound for further biological testing, which is often difficult to obtain from the natural source.

Biological Activity and Mechanism of Action: A primary open question for any new natural product is its biological activity. Extensive screening against various biological targets is necessary to identify any potential therapeutic applications. If an activity is found, the next significant challenge is to elucidate its mechanism of action at the molecular level.

Ecological Role: For natural products isolated from living organisms, their ecological role is often a mystery. Understanding why the organism produces the compound can provide insights into its function and potential applications.

Broader Impact of this compound Research on Chemical Biology and Natural Product Science

While research specific to this compound is not available, the discovery and study of any new natural product contributes significantly to the fields of chemical biology and natural product science.

Expansion of Chemical Diversity: The discovery of new natural products expands our understanding of the vast chemical diversity that exists in nature. Each new compound represents a novel molecular architecture that could not have been predicted and can serve as inspiration for the design of new synthetic molecules.

Development of New Synthetic Methodologies: The complex structures of natural products often challenge chemists to develop new and innovative synthetic methods to construct them in the laboratory. These new methodologies can then be applied to the synthesis of other important molecules.

Probes for Biological Systems: Natural products often have potent and specific biological activities. As such, they can be used as chemical probes to study complex biological processes. By understanding how a natural product interacts with its biological target, researchers can gain new insights into the functioning of cells and organisms.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for determining the absolute configuration of Methyl Tumonoate A?

- Methodological Answer : The absolute stereochemistry of this compound can be resolved using a combination of 2D NMR, Marfey’s method, and Mosher’s ester analysis. For instance:

- Marfey’s method : Hydrolyze the compound to isolate the amino acid residue (e.g., proline). Derivatize with Marfey’s reagent (FDAA) and compare retention times via LC-MS against standards. For Ethyl Tumonoate A, L-proline was confirmed via LC peaks at 13.74 min (L-Pro) vs. 15.88 min (D-Pro) .

- Mosher’s ester analysis : Esterify the hydroxyl group (e.g., 3-OH) with (R)- and (S)-MTPA-Cl. Compare Δδ values (δ_S – δ_R) in NMR to assign S-configuration (e.g., Δδ = +0.12 ppm for H-2 in Ethyl Tumonoate A) .

- Data Table :

| Technique | Key Observations for Ethyl Tumonoate A | Reference |

|---|---|---|

| Marfey’s LC-MS | L-Pro: 13.74 min; D-Pro: 15.88 min | |

| Mosher’s NMR | Δδ (H-2) = +0.12 ppm → 3S-configuration |

Q. How is this compound synthesized, and what are the critical steps in its stereoselective formation?

- Methodological Answer : A scalable synthesis involves Evans’ aldol reaction for stereocontrol. Key steps include:

Aldol Reaction : Use (S)-4-benzyl-3-acetyloxazolidin-2-one with n-octanal under MgCl₂ catalysis to establish (2R,3S)-stereochemistry .

Reductive Amination : Convert intermediates to the corresponding alcohol, followed by oxidation to aldehyde.

Amide Coupling : Use EDC·HCl and HOBt to link the fatty acid chain to L-proline ethyl ester .

- Critical Note : Ensure protection/deprotection steps avoid racemization, monitored via NMR (e.g., δ 4.39 ppm for α-proton of proline) .

Advanced Research Questions

Q. What biosynthetic pathways are hypothesized for this compound in cyanobacteria?